2-Isopropyl-malonic acid monoethyl ester
Overview
Description
2-Isopropyl-malonic acid monoethyl ester is an organic compound that belongs to the class of malonic acid esters. These esters are widely used in organic synthesis due to their versatility in forming carbon-carbon bonds. The compound is characterized by the presence of an isopropyl group attached to the malonic acid backbone, with one of the carboxyl groups esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-malonic acid monoethyl ester typically involves the alkylation of diethyl malonate with isopropyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate. This enolate then undergoes nucleophilic substitution with isopropyl bromide to yield the desired product. The reaction conditions generally include:
Base: Sodium ethoxide
Solvent: Ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-malonic acid monoethyl ester undergoes several types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using various alkyl halides.
Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid.
Decarboxylation: Heating the compound in the presence of a strong acid leads to the loss of carbon dioxide, forming a substituted acetic acid.
Common Reagents and Conditions
Alkylation: Alkyl halides, sodium ethoxide, ethanol
Hydrolysis: Hydrochloric acid or sodium hydroxide, water
Decarboxylation: Strong acids like sulfuric acid, heat
Major Products Formed
Alkylation: Substituted malonic esters
Hydrolysis: 2-Isopropyl-malonic acid
Decarboxylation: Isopropyl acetic acid
Scientific Research Applications
2-Isopropyl-malonic acid monoethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving malonic acid derivatives.
Medicine: Investigated for its potential use in the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of polymers and resins due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 2-Isopropyl-malonic acid monoethyl ester involves the formation of enolate intermediates, which can undergo various nucleophilic substitution reactions. The molecular targets and pathways include:
Enolate Formation: Deprotonation of the ester group to form an enolate ion.
Nucleophilic Substitution: The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides or other reagents.
Decarboxylation: The ester group can be hydrolyzed and subsequently decarboxylated to form carboxylic acids.
Comparison with Similar Compounds
2-Isopropyl-malonic acid monoethyl ester can be compared with other malonic acid derivatives such as:
Diethyl malonate: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain alkylation reactions.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups, leading to different solubility and reactivity profiles.
Meldrum’s acid: A cyclic malonic acid derivative with unique reactivity due to its strained ring structure.
The uniqueness of this compound lies in its isopropyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
2-ethoxycarbonyl-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAMVOUYSXARIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303258 | |
Record name | 2-Isopropyl-malonic acid monoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15112-52-4 | |
Record name | NSC157563 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Isopropyl-malonic acid monoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ethyl carboxy)-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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